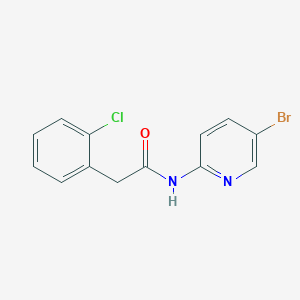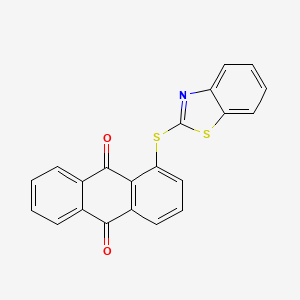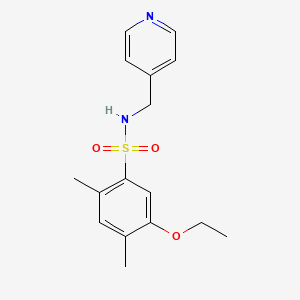
N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide, also known as BPCA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BPCA is a member of the pyridine family and is used primarily as a research chemical.
Mecanismo De Acción
The mechanism of action of N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide is not fully understood, but it is believed to work through the inhibition of certain enzymes and proteins. N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, as well as the activity of certain kinases involved in cancer cell growth.
Biochemical and Physiological Effects:
N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide inhibits the production of pro-inflammatory cytokines and chemokines, suggesting that it may have potential as an anti-inflammatory agent. Additionally, N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide has been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide in lab experiments is its high purity and yield. Additionally, N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide has been shown to have low toxicity, making it a safer option for use in research. However, one limitation of using N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide is its limited solubility in aqueous solutions, which may affect its effectiveness in certain experiments.
Direcciones Futuras
There are several potential future directions for the use of N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide in research. One direction is the development of N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide derivatives with improved solubility and potency. Additionally, N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide may have potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease, and further research is needed to explore this potential. Finally, N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide may have potential as a tool for studying the function of certain proteins and enzymes, and further research is needed to explore this potential as well.
Conclusion:
In conclusion, N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide has been shown to have potential as an anti-inflammatory agent, as well as a potential treatment for cancer and neurological disorders. Additionally, N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide has been used as a tool to study the function of certain proteins and enzymes. While there are limitations to using N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide in lab experiments, there are several potential future directions for its use in research.
Métodos De Síntesis
The synthesis of N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide involves the reaction of 2-chlorobenzoyl chloride with 5-bromo-2-pyridinecarboxamide in the presence of a base. The resulting product is then purified through recrystallization. This method has been optimized to yield high purity and high yields of N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide.
Aplicaciones Científicas De Investigación
N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide has been used in various scientific research applications, including drug discovery, medicinal chemistry, and chemical biology. N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide has been shown to have potential as an anti-inflammatory agent, as well as a potential treatment for cancer and neurological disorders. Additionally, N-(5-bromo-2-pyridinyl)-2-(2-chlorophenyl)acetamide has been used as a tool to study the function of certain proteins and enzymes.
Propiedades
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-(2-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClN2O/c14-10-5-6-12(16-8-10)17-13(18)7-9-3-1-2-4-11(9)15/h1-6,8H,7H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQMYLFVYONMRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NC2=NC=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-bromopyridin-2-yl)-2-(2-chlorophenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2,4-dimethoxy-3-methylbenzyl)[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B4985246.png)
![(9,11,13-trimethyl-8,15-dioxatetracyclo[10.2.2.0~2,7~.0~9,14~]hexadeca-2,4,6-trien-12-yl)methyl benzoate](/img/structure/B4985249.png)
![N-dibenzo[b,d]furan-3-yl-2-furamide](/img/structure/B4985260.png)
![butyl {[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetate](/img/structure/B4985266.png)
![1-[(2-methylphenoxy)acetyl]-4-(2-phenylethyl)piperazine](/img/structure/B4985279.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(2-methoxyethyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4985285.png)
![N-{3-[(cyclopentylamino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B4985288.png)
![N-[4-acetyl-5-(4-chlorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4985290.png)
![N-[3-(1H-pyrazol-1-yl)propyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4985312.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4985322.png)

![3,3'-thiobis[1-(cyclohexylamino)-2-propanol]](/img/structure/B4985335.png)